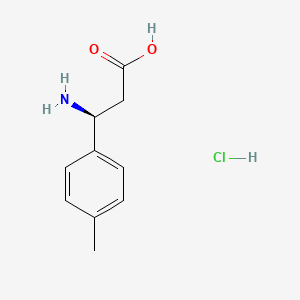
(3S)-3-amino-3-(4-methylphenyl)propanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of an amino group, a methyl-substituted phenyl group, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-methylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with ammonia or an amine to form the corresponding amine.
Addition of Propanoic Acid: The amine is then reacted with a propanoic acid derivative under acidic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (3S)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(3S)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism by which (3S)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-[4-(aminosulfonyl)phenyl]propanoic acid: This compound shares a similar core structure but has an aminosulfonyl group instead of a methyl group.
3-((4-hydroxyphenyl)amino)propanoic acid: This derivative has a hydroxy group on the phenyl ring, which imparts different chemical properties.
Uniqueness
(3S)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of a methyl-substituted phenyl group. These features influence its reactivity and interactions with biological targets, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C10H14ClNO2 |
|---|---|
Peso molecular |
215.67 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(4-methylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7-2-4-8(5-3-7)9(11)6-10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m0./s1 |
Clave InChI |
SQPNACGMOVSDJF-FVGYRXGTSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@H](CC(=O)O)N.Cl |
SMILES canónico |
CC1=CC=C(C=C1)C(CC(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-methyl-2-[(propan-2-yl)amino]propanoate](/img/structure/B13570636.png)
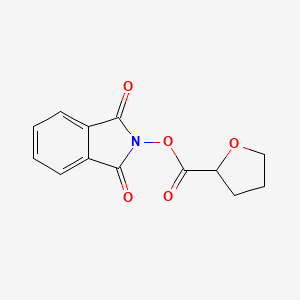
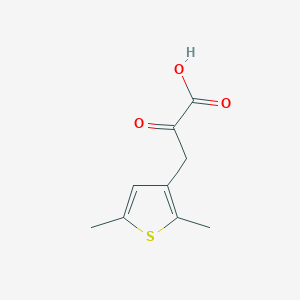
![2-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoicacid](/img/structure/B13570652.png)
![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B13570659.png)
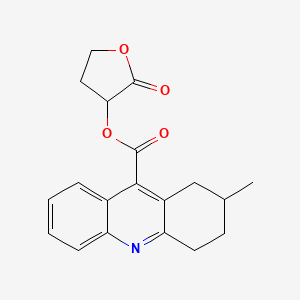
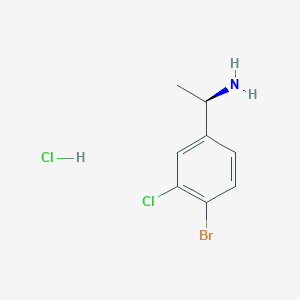


![rac-methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate,trans](/img/structure/B13570704.png)

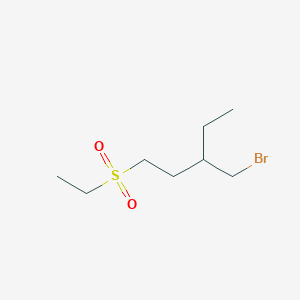
![1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride](/img/structure/B13570713.png)

